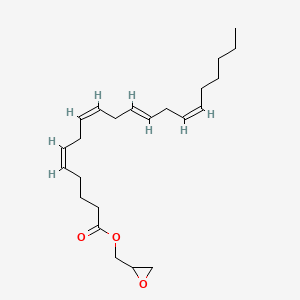
oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of epoxyeicosatrienoic acids. These compounds are derived from arachidonic acid and are known for their significant roles in various biological processes, including the regulation of vascular tone and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate typically involves the epoxidation of arachidonic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve higher yields and purity. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of arachidonic acid in a more environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: The compound plays a role in the study of lipid signaling pathways and their effects on cellular functions.
Wirkmechanismus
The mechanism of action of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cytochrome P450 monooxygenases.
Pathways Involved: The compound is involved in the regulation of vascular tone and inflammatory responses through its metabolites, which act as signaling molecules in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11,12-Epoxyeicosatrienoic acid (11,12-EET)
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific epoxide structure and the position of the double bonds, which confer distinct biological activities compared to other epoxyeicosatrienoic acids. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C23H36O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15- |
InChI-Schlüssel |
ACYNJBAUKQMZDF-MLFLMRJSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


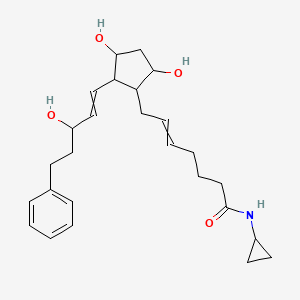

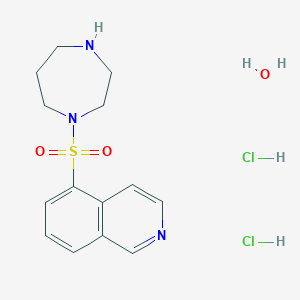
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

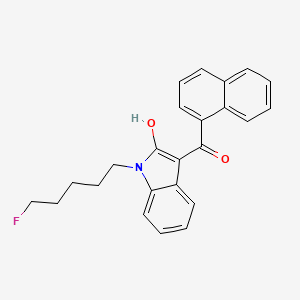
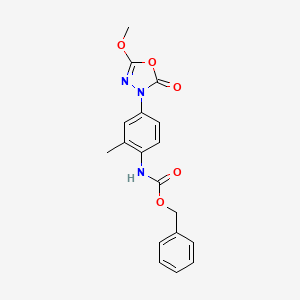
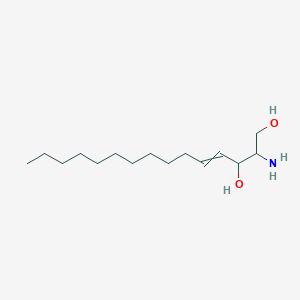
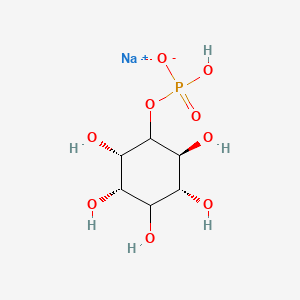
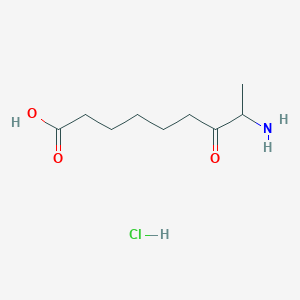
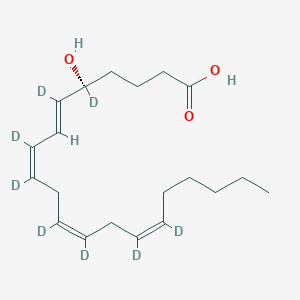
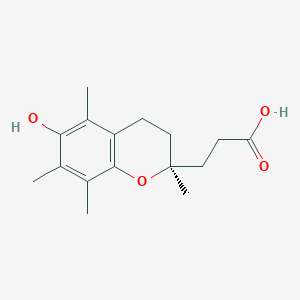

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
